molecular formula C10H13N3O3S B2920520 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 2034292-37-8

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Cat. No.: B2920520
CAS No.: 2034292-37-8
M. Wt: 255.29
InChI Key: XNODQRNHTGDXHA-UHFFFAOYSA-N
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Description

The compound N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a unique synthetic molecule with a broad spectrum of applications in various scientific domains. It features a furan ring, a pyrazole ring, and a methanesulfonamide group, making it an interesting subject for chemical research.

Preparation Methods

The preparation of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide involves a multi-step synthesis process. The synthesis typically starts with the formation of the furan and pyrazole rings through cyclization reactions, followed by the introduction of the sulfonamide group. Key steps include:

  • Cyclization to form the furan ring using furfural and an acidic catalyst.

  • Synthesis of the pyrazole ring via condensation of hydrazine with a β-diketone.

  • Coupling the furan-3-yl and pyrazole intermediates via an ethyl linker.

  • Introduction of the methanesulfonamide group through sulfonation.

Industrial production methods scale up these reactions, utilizing batch or continuous flow processes to ensure efficiency and yield optimization.

Chemical Reactions Analysis

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide participates in various chemical reactions:

  • Oxidation

    The compound can undergo oxidation at the furan ring, forming furanones.

  • Reduction

    Reduction reactions may target the pyrazole ring, leading to dihydropyrazole derivatives.

  • Substitution

    Both the furan and pyrazole rings are susceptible to electrophilic and nucleophilic substitutions. Common reagents include oxidizing agents like KMnO₄, reducing agents such as NaBH₄, and various halogenating agents. Major products depend on reaction conditions but often include derivatives with modified ring structures or substituted functional groups.

Scientific Research Applications

This compound is valued in scientific research for its versatility:

  • Chemistry

    It serves as a building block for synthesizing complex molecules and as a ligand in coordination chemistry.

  • Biology

    The compound exhibits bioactivity, making it a subject of interest in drug discovery, particularly for anti-inflammatory and anticancer agents.

  • Medicine

  • Industry

    N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is used in material science for the development of advanced polymers and as a precursor in agrochemical synthesis.

Mechanism of Action

The mechanism by which N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide exerts its effects involves:

  • Molecular Targets

    It targets enzymes and receptors involved in inflammatory and cancer pathways.

  • Pathways

    The compound can modulate signal transduction pathways, such as NF-κB and MAPK pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Compared to other sulfonamide derivatives and pyrazole-containing compounds, N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide stands out due to its unique combination of functional groups and enhanced bioactivity. Similar compounds include:

  • Sulfonamide Derivatives

    Known for their antimicrobial properties.

  • Pyrazole Compounds

    Often used as anti-inflammatory agents. This compound’s distinct structure allows it to interact uniquely with biological targets, offering specific advantages in research and application.

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c1-17(14,15)12-3-4-13-7-10(6-11-13)9-2-5-16-8-9/h2,5-8,12H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNODQRNHTGDXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1C=C(C=N1)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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